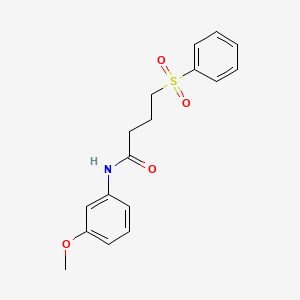

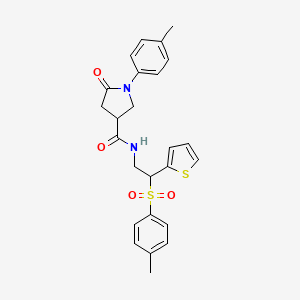

N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide" is a chemical entity that can be associated with a class of compounds known for their potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, in the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, 4-methoxyphenethylamine is reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield the parent sulfonamide, which is then further modified with various alkyl/aralkyl halides to produce a series of new derivatives . This method could be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques help in confirming the identity and purity of the synthesized compounds. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions depending on their structure and substituents. For example, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides can react with aldehydes and ketones to yield γ-hydroxy amides, which can be converted to furanones . Such reactivity suggests that "this compound" could also be a versatile intermediate for the synthesis of other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the compound's biological activity. For instance, the introduction of a methoxy group can influence the electronic properties and hydrogen bonding potential of the molecule . These properties are essential for the compound's interaction with biological targets and its pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide and related compounds have been explored for their potential in various biological applications, including antimicrobial and anticancer activities. A study demonstrated the in vitro antimicrobial and anticancer activities of N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, showcasing its effectiveness against lung carcinoma (H157) and Vero cell lines, comparable to standard anticancer drug vincristine. This compound also displayed antileishmanial activity and urease inhibition, indicating a broad spectrum of potential therapeutic applications (Sirajuddin et al., 2015).

Imaging and Diagnostic Tools

Research on novel fluorinated derivatives of broad-spectrum matrix metalloproteinase inhibitors, based on N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide structures, has opened avenues in the development of positron emission tomography (PET) radioligands for imaging locally upregulated and activated matrix metalloproteinases (MMPs) found in various pathological processes. This innovation could significantly enhance the diagnostic and therapeutic targeting capabilities in diseases associated with MMP activity (Wagner et al., 2007).

Molecular Electronics

In the realm of molecular electronics, aryl bromides, including those related to this compound, serve as essential building blocks for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds are crucial for developing efficient synthetic transformations and creating advanced materials for electronic applications (Stuhr-Hansen et al., 2005).

Organic Synthesis and Chemical Reactions

The compound has been utilized in organic synthesis, demonstrating its versatility in creating diverse chemical structures. For instance, dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides have been used for synthesizing 5-alkyl-2(5H)-furanones, highlighting its utility in generating optically active compounds and expanding the toolkit for organic chemists (Tanaka et al., 1984).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-(3-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-22-15-8-5-7-14(13-15)18-17(19)11-6-12-23(20,21)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSZKRIPKWACEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B3006047.png)

![N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3006053.png)

![2-(methylsulfanyl)-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B3006055.png)

![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)

![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)